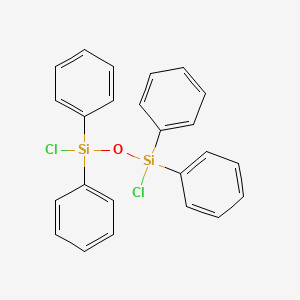

1,3-Dichlorotetraphenyldisiloxane

Description

The exact mass of the compound 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-[chloro(diphenyl)silyl]oxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2OSi2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQULWRCMYAXEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064791 | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an acrid odor; mp = 36-38 deg C; [Gelest MSDS] | |

| Record name | 1,3-Dichlorotetraphenyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7756-87-8 | |

| Record name | 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Organosilicon Chemistry and Siloxane Derivatives in Contemporary Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is a cornerstone of modern materials science and synthetic chemistry. Within this vast field, siloxanes—characterized by the repeating Si-O-Si linkage—are arguably the most commercially significant class. These derivatives form the backbone of silicones, a ubiquitous category of polymers known for their thermal stability, chemical inertness, and versatile properties.

Contemporary research continues to explore the nuanced electronic and structural properties of the siloxane bond. The polarity and strength of the Si-O bond, which is significantly stronger than a C-C bond, coupled with the flexibility of the Si-O-Si angle, impart unique characteristics to the resulting materials. gelest.com Scientific inquiry often focuses on designing siloxane derivatives with tailored functionalities by attaching different organic groups to the silicon atoms, influencing properties from hydrophobicity to chemical reactivity. gelest.com

The Role of Halogenated Disiloxanes As Synthetic Intermediates in Advanced Materials

Halogenated disiloxanes, and specifically 1,3-dichlorodisiloxanes, are pivotal synthetic intermediates. The presence of two reactive silicon-chlorine (Si-Cl) bonds in a molecule like 1,3-Dichlorotetraphenyldisiloxane makes it a bifunctional precursor. These Si-Cl bonds are susceptible to nucleophilic substitution, allowing for controlled reactions with a variety of nucleophiles, most commonly water (hydrolysis) or alcohols (alcoholysis), to form larger siloxane structures, or with organometallic reagents to create new Si-C bonds.

This reactivity is harnessed to precisely construct complex molecular architectures. For instance, the analogous compound 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) is widely used as a silylating reagent to simultaneously protect the 3'- and 5'-hydroxy groups of ribonucleosides, a crucial step in oligonucleotide synthesis. fishersci.seentegris.com It is also employed in the preparation of cyclic bridged peptides and other complex organic molecules. fishersci.se Similarly, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane serves as a key monomer for producing specific silicon-based polymers and ansa-metallocene compounds.

This compound functions in a similar capacity, with the four phenyl groups imparting distinct properties. The steric bulk and electronic nature of the phenyl rings influence the reactivity of the Si-Cl bonds and define the characteristics of the final product, such as increased thermal stability, higher refractive index, and enhanced rigidity, which are desirable in high-performance polymers and optical materials.

Overview of Research Trajectories Involving 1,3 Dichlorotetraphenyldisiloxane

Research involving 1,3-dichlorotetraorganodisiloxanes is primarily directed toward the synthesis of novel materials with specialized properties. The specific organic groups attached to the silicon atoms guide the research application.

Polymer Chemistry: A significant research trajectory involves using these compounds as monomers or cross-linking agents. The reaction of 1,3-dichlorodisiloxanes with diols or other difunctional molecules leads to the formation of linear or cyclic polysiloxanes. Research using diphenyldichlorosilane, a related precursor, focuses on creating phenyl-containing cyclosiloxanes for the synthesis of high-performance silicone rubbers and resins with superior thermal and oxidative stability. semanticscholar.org The use of 1,3-Dichlorotetraphenyldisiloxane is a logical extension of this work, aiming to create well-defined polyphenylsiloxanes.

Organic Synthesis: In synthetic organic chemistry, the focus is on utilizing the bifunctional nature of these molecules as protecting groups for diols. The tetraisopropyl analog is a prime example, enabling complex manipulations of polyhydroxy compounds by temporarily masking two hydroxyl groups. fishersci.seentegris.com

Materials Science: Research also extends to creating novel inorganic-organic hybrid materials. The tetramethyl analog has been used to prepare silicon-based fluorene (B118485) polymers, which have applications in optoelectronics. The incorporation of a disiloxane (B77578) bridge influences the electronic and physical properties of the resulting polymer.

Scope and Orientations of Scholarly Inquiry into 1,3 Dichlorotetraphenyldisiloxane Chemistry

Preparation of this compound

The synthesis of this compound is a multi-step process that begins with the hydrolysis of a dichlorodiphenylsilane (B42835) precursor, followed by condensation. The resulting disiloxane can then be sourced commercially or purified in the laboratory for high-purity research applications.

Hydrolytic Condensation Routes to this compound

The primary route for the preparation of the tetraphenyldisiloxane (B14671618) backbone involves the controlled hydrolysis of dichlorodiphenylsilane. This reaction is typically carried out in a biphasic system, where the dichlorodiphenylsilane is dissolved in an organic solvent, and hydrolysis is effected by the addition of water, often in the presence of a neutral or slightly acidic catalyst to modulate the reaction rate and minimize side reactions.

The initial hydrolysis of dichlorodiphenylsilane yields diphenylsilanediol (B146891) (Ph₂Si(OH)₂). This intermediate is often isolated and purified before undergoing a subsequent condensation reaction. In a related process for producing high-purity diphenylsilanediol from diphenyldialkoxysilane, the silane (B1218182) is dissolved in an organic solvent such as tetrahydrofuran (B95107). google.com Deionized water and an acid catalyst, like acetic acid, are then added, and the mixture is heated to reflux for several hours. google.com During this time, the solution becomes cloudy as the diphenylsilanediol precipitates. google.com After cooling and aging to allow for complete crystallization, the product is isolated by filtration and dried. google.com

The purified diphenylsilanediol can then be converted to this compound. This is achieved through a condensation reaction where two molecules of the silanediol (B1258837) react, typically in the presence of a catalyst, to form the Si-O-Si linkage of the disiloxane and eliminate water. The hydroxyl groups are then substituted with chlorine atoms, often by reaction with a chlorinating agent, to yield the final product. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired dichlorodisiloxane and minimize the formation of higher molecular weight polysiloxanes.

Commercial Sourcing and Purification Protocols for Research Applications

For research purposes, this compound can be obtained from various chemical suppliers. The purity of the commercially available material may vary, and for sensitive polymerization reactions, further purification is often necessary.

Standard purification techniques for organosilicon compounds like this compound include fractional distillation under reduced pressure and recrystallization. Fractional distillation is effective for separating the desired compound from impurities with different boiling points. The process involves heating the liquid mixture in a flask connected to a fractionating column, which allows for successive vaporization and condensation cycles, leading to a more efficient separation.

Recrystallization is another powerful method for purifying crystalline solids. This technique involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. As the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical and may involve a single solvent or a binary solvent system. The purified crystals are then collected by filtration.

Polymerization Reactions Utilizing this compound

The two chlorine atoms in this compound serve as reactive sites for polycondensation reactions. This allows for the incorporation of the bulky and rigid tetraphenyldisiloxane unit into polymer backbones, which can significantly influence the thermal and mechanical properties of the resulting materials.

Synthesis of Linear Diacetylenic Polymers and Copolymers

A significant application of this compound is in the synthesis of linear organosilicon-diacetylenic polymers. These polymers are of interest for their potential as high-temperature materials and ceramic precursors. The general synthetic strategy involves the reaction of the dichlorodisiloxane with a dilithiated or di-Grignard reagent of a diacetylene.

The synthesis of poly(tetraphenyldisiloxanylene-butadiynylene) is achieved through the polycondensation of this compound with the dilithium (B8592608) salt of butadiyne (dilithiobutadiyne). The reaction is typically carried out in an inert, anhydrous solvent such as diethyl ether or tetrahydrofuran at low temperatures to control the reactivity of the organolithium reagent.

The dilithiobutadiyne is prepared in situ by reacting butadiyne with two equivalents of an organolithium reagent, such as n-butyllithium. The this compound is then added to the solution of the dilithiated diacetylene. The nucleophilic carbon atoms of the dilithiobutadiyne displace the chloride ions on the silicon atoms of the disiloxane, forming new silicon-carbon bonds and generating the repeating unit of the polymer. The reaction is driven to completion by the formation of lithium chloride as a byproduct, which precipitates from the reaction mixture.

The resulting polymer is a linear chain consisting of alternating tetraphenyldisiloxane and butadiynylene units. The presence of the bulky phenyl groups on the silicon atoms enhances the solubility and processability of the polymer, while the diacetylenic moieties in the backbone provide sites for cross-linking upon heating, leading to the formation of a thermally stable network structure.

The properties of these organosilicon-diacetylenic polymers can be further tailored by creating copolymers. This is achieved by introducing a second type of dichlorosilane (B8785471) or dichlorosiloxane monomer into the polymerization reaction along with the this compound. By varying the molar ratio of the two siloxane monomers, the chemical composition and, consequently, the physical and chemical properties of the resulting copolymer can be precisely controlled.

For instance, a copolymer can be synthesized by reacting a mixture of this compound and a more flexible dichlorosiloxane, such as dichlorodimethylsiloxane, with dilithiobutadiyne. The relative amounts of the two dichlorosiloxane monomers in the feed will determine their statistical distribution along the polymer chain, assuming similar reactivity.

The incorporation of the more flexible dimethylsiloxane units alongside the rigid tetraphenyldisiloxane units can be used to modify properties such as the glass transition temperature, solubility, and thermal stability of the copolymer. This approach allows for the creation of a family of materials with a spectrum of properties, engineered for specific applications. The structure and composition of the copolymers can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gel permeation chromatography (GPC).

Below is a table illustrating the effect of varying the molar ratio of two different dichlorosiloxane monomers on the theoretical composition of the resulting copolymer.

| Molar Ratio (this compound : Dichlorodimethylsiloxane) | Mole Fraction of Tetraphenyldisiloxane Units in Copolymer | Mole Fraction of Dimethylsiloxane Units in Copolymer |

| 1:0 | 1.00 | 0.00 |

| 3:1 | 0.75 | 0.25 |

| 1:1 | 0.50 | 0.50 |

| 1:3 | 0.25 | 0.75 |

| 0:1 | 0.00 | 1.00 |

This ability to fine-tune the copolymer structure through the controlled addition of different siloxane units is a powerful tool for designing advanced materials with specific performance characteristics.

Development of Hybrid Inorganic-Organic Diacetylenic Polymers

The synthesis of hybrid inorganic-organic polymers containing diacetylene units is an area of interest for creating materials with unique optical and electronic properties. While various organosilicon precursors are used to construct such polymers, specific literature detailing the direct incorporation of this compound into diacetylenic polymer backbones is not extensively available. The general strategy for creating such materials often involves the reaction of silicon-containing precursors with diacetylene-functionalized organic molecules.

Contributions to Silicone Polymer and Elastomer Development

The introduction of phenyl groups into silicone polymers is known to enhance their thermal stability, radiation resistance, and refractive index. This compound serves as a precursor for introducing diphenylsiloxane units. In the broader context of silicone chemistry, dichlorosilanes and dichlorosiloxanes are fundamental for the synthesis of polysiloxanes through hydrolytic condensation. This process is foundational to the production of a vast range of silicone fluids, resins, and elastomers. capes.gov.br The phenyl groups in this compound-derived polymers offer rigidity and high thermal stability to the resulting materials. mdpi.com

Advanced Silsesquioxane Chemistry via this compound

A key application of this compound is in the precise construction of polyhedral oligomeric silsesquioxanes (POSS), particularly those with complex, non-symmetrical structures.

Facile Synthesis of Unsymmetrical Double-Decker Silsesquioxanes (DDSQ)

One of the most significant applications of this compound is in the synthesis of unsymmetrical double-decker silsesquioxanes (DDSQ). mdpi.com These cage-like molecules are of great interest for their potential use in advanced materials, including polymers, sensors, and catalysts. mdpi.com The challenge in synthesizing unsymmetrical DDSQ lies in achieving a perfect Janus structure, where the two "decks" of the cage have different chemical functionalities. mdpi.com

A novel and efficient method for creating unsymmetrical DDSQ involves a one-pot capping reaction of tetrasodiooctaphenyltetracyclooctasilsesquioxanolate (DDSQ-ONa) with this compound. mdpi.comnih.gov This reaction provides a direct pathway to a closed-cage DDSQ structure with a disiloxane bridge. mdpi.com

The synthesis is noteworthy for its simplicity and efficiency. The reaction proceeds by slowly adding one equivalent of this compound to a solution of the DDSQ-ONa intermediate. mdpi.com This initial step forms a one-side capped DDSQ with a remaining reactive siloxanolate group (Si-O⁻). mdpi.com

Reaction Scheme for Unsymmetrical DDSQ Synthesis

| Reactant 1 | Reactant 2 | Key Step | Product |

|---|

This table outlines the key components and steps in the facile synthesis of unsymmetrical DDSQ as reported in the literature. mdpi.com

Following the initial capping reaction, the formation of the final closed-cage structure is achieved through induced hydrolytic condensation. An acid is added directly to the reaction mixture, which protonates the remaining siloxanolate group. mdpi.com Subsequent heating promotes an intramolecular condensation reaction, closing the cage and forming the thermodynamically stable, unsymmetrical DDSQ product. mdpi.com This one-pot approach is advantageous as it is rapid and avoids the isolation of potentially unstable intermediates. mdpi.com The resulting all-phenyl substituted unsymmetrical DDSQ exhibits high thermal stability, as indicated by thermogravimetric analysis. mdpi.com

Spectroscopic Data for Unsymmetrical DDSQ

| Spectroscopic Technique | Observed Signals (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H-NMR (in CDCl₃) | 7.13–7.60 | Phenyl group protons | mdpi.com |

| ¹³C-NMR (in CDCl₃) | 127.5–134.5 | Phenyl group carbons | mdpi.com |

This table summarizes the key nuclear magnetic resonance (NMR) data used to confirm the structure of the synthesized unsymmetrical double-decker silsesquioxane.

Generation of Organofunctional Siloxane Compounds with Defined Structures

The synthetic protocol used for creating unsymmetrical DDSQ serves as a blueprint for preparing other organofunctional siloxane compounds with well-defined structures. mdpi.com The ability to selectively react this compound with specific silanolate precursors opens pathways to novel materials. By modifying the starting silsesquioxane precursor or the capping agent, a variety of functional groups can be introduced into the final cage structure. This allows for the tailoring of properties for specific applications, such as encapsulating ions or for photochemical uses, leveraging the high refractive index imparted by the phenyl groups. mdpi.com This synthetic strategy is a valuable tool for creating precisely structured nanomaterials. mdpi.com

Other Synthetic Transformations Mediated by this compound

Cross-Coupling Reactions in Organic and Organometallic Synthesis

A comprehensive review of prominent palladium-catalyzed cross-coupling reactions, including but not limited to Heck, Suzuki, Sonogashira, and Stille couplings, indicates that this compound is not a recognized or reported reagent or mediator for these transformations. These reactions typically involve the coupling of organohalides or triflates with various organometallic reagents, facilitated by a palladium catalyst and appropriate ligands and bases. The scientific literature on these methodologies does not mention the involvement of this compound in a catalytic or mediating capacity.

| Cross-Coupling Reaction | Typical Substrates | Typical Catalysts | Role of this compound |

| Heck Reaction | Alkenes, Aryl or Vinyl Halides/Triflates | Pd(OAc)₂, PdCl₂, Pd/C | No reported involvement |

| Suzuki Coupling | Organoboron compounds, Aryl or Vinyl Halides/Triflates | Pd(PPh₃)₄, PdCl₂(dppf) | No reported involvement |

| Sonogashira Coupling | Terminal alkynes, Aryl or Vinyl Halides/Triflates | PdCl₂(PPh₃)₂, CuI | No reported involvement |

| Stille Coupling | Organotin compounds, Aryl or Vinyl Halides/Triflates | Pd(PPh₃)₄, Pd(dba)₂ | No reported involvement |

Table 1: Summary of Common Cross-Coupling Reactions and the Role of this compound. This table illustrates the standard components of major cross-coupling reactions and highlights the absence of this compound in these processes based on current literature.

Functionalization Strategies through Side-Chain Modifications

Similarly, an in-depth search for functionalization strategies employing this compound for side-chain modifications has not yielded any specific examples. Methodologies for introducing functional groups onto the side chains of organic molecules, particularly in the context of complex structures like peptides or polymers, utilize a variety of specific reagents and catalysts designed for high selectivity and efficiency. There is no evidence to suggest that this compound is employed as a tool for such targeted functionalizations. Its primary role appears to be as a building block for siloxane-based polymers and materials, rather than as a reagent for modifying existing organic side chains.

| Functionalization Strategy | Target Moiety | Typical Reagents | Role of this compound |

| Peptide Side-Chain Modification | Amino acid residues (e.g., Cys, Lys, Trp) | Maleimides, NHS esters, specific catalysts | No reported involvement |

| Polymer Side-Chain Functionalization | Pendant groups on a polymer backbone | Various, depending on the desired functionality | No reported involvement |

Table 2: Overview of Side-Chain Functionalization Approaches. This table summarizes common strategies for side-chain modification and indicates the lack of reported applications for this compound in this area.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organosilicon compounds, including derivatives of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of proton-bearing functional groups. In the context of this compound derivatives, ¹H-NMR is primarily used to characterize the phenyl groups attached to the silicon atoms.

The aromatic protons of the phenyl groups typically resonate in the downfield region of the spectrum, generally between 7.2 and 7.8 ppm. mdpi.com The specific chemical shifts and splitting patterns of these signals can provide information about the substitution pattern on the phenyl rings and the electronic environment around the silicon atoms. For instance, in poly(dimethylsiloxane-co-methylphenylsiloxane), the signals of the methylphenyl building block are distinct from other groups in the polymer. magritek.com

In cases where other organic moieties are present in the derivative, such as methyl or vinyl groups, their characteristic proton signals will also appear in the spectrum. For example, methyl protons attached to silicon are typically observed in the upfield region, from -0.1 to 0.5 ppm. mdpi.com The integration of these signals allows for the quantitative determination of the relative number of different types of protons, aiding in the confirmation of the molecular structure.

Interactive Data Table: ¹H-NMR Chemical Shifts for Phenyl Groups in Siloxane Derivatives

| Compound Type | Phenyl Proton Chemical Shift (ppm) | Reference |

| Phenyl-substituted polysiloxanes | 7.2 - 7.8 | mdpi.com |

| Poly(dimethylsiloxane-co-methylphenylsiloxane) | Separated from other groups | magritek.com |

| Phenyl-substituted silanes | Varies with substitution | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, allowing for the determination of the number and type of carbon atoms present.

For derivatives of this compound, the ¹³C-NMR spectrum is dominated by the signals from the phenyl groups. The aromatic carbons typically appear in the range of 125 to 140 ppm. chemguide.co.uklibretexts.org The chemical shifts can be influenced by the substituents on the phenyl ring and the nature of the silicon-carbon bond. For instance, in phenyl silicone resins, the ¹³C-NMR spectrum is a key tool for characterizing the structure. researchgate.net The carbon atom directly attached to the silicon (ipso-carbon) often shows a distinct chemical shift compared to the other aromatic carbons.

The high resolution of ¹³C-NMR allows for the differentiation of subtle structural variations, making it a powerful tool for confirming the successful synthesis of target derivatives and for identifying any isomeric impurities.

Interactive Data Table: Typical ¹³C-NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (ppm) | Reference |

| Aromatic C (in Phenyl groups) | 125 - 140 | chemguide.co.uklibretexts.org |

| C=O (in esters) | ~174 | libretexts.org |

| C-O (single bond) | > 50 | libretexts.org |

| C in C=C | ~130 | libretexts.org |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si-NMR) for Siloxane Framework Characterization

Silicon-29 (²⁹Si) NMR spectroscopy is arguably the most informative technique for characterizing the core siloxane framework of these compounds. Although the natural abundance of the ²⁹Si isotope is low (4.7%), modern NMR techniques can readily acquire high-quality spectra. magritek.com The chemical shift of a silicon nucleus is highly sensitive to its local electronic environment, including the nature of the substituents attached to it and its position within the siloxane chain.

The chemical shifts in ²⁹Si-NMR are typically reported relative to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. osti.gov For this compound and its derivatives, the silicon atoms are of the "D" type, representing a difunctional unit (R₂SiO). The introduction of different substituents on the silicon atoms leads to distinct chemical shifts. For example, in poly(dimethylsiloxane-co-diphenylsiloxane), the dimethyl and diphenyl siloxane units show different signals. magritek.com

A key application of ²⁹Si-NMR is the analysis of the sequence distribution in siloxane copolymers. mdpi.com The chemical shift of a central silicon atom is influenced by its neighboring units, allowing for the identification of different triad (B1167595) sequences (e.g., D-D-D, D-D'-D, D'-D-D', where D and D' represent different siloxane units). mdpi.com This level of detail is crucial for understanding the microstructure of polymeric derivatives. In the context of a reaction involving this compound, the introduction of the tetraphenyldisiloxane unit resulted in a downfield-shifted signal at -45.4 ppm. researchgate.net

Interactive Data Table: ²⁹Si-NMR Chemical Shifts for Siloxane Units

| Siloxane Unit | Chemical Shift Range (ppm) | Reference |

| Dimethylsiloxane (D) | ~ -21.6 | osti.gov |

| Diphenylsiloxane (D') | ~ -47.4 | osti.gov |

| Tetraphenyldisiloxane introduction | -45.4 | researchgate.net |

| T³ (RSi(OSi)₃) | ~ -67 | researchgate.net |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Insights

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying characteristic functional groups. For derivatives of this compound, the IR spectrum provides key information about the siloxane backbone and the phenyl substituents.

The most prominent feature in the IR spectrum of a siloxane is the strong and broad absorption band corresponding to the asymmetric stretching of the Si-O-Si bond, which typically appears in the range of 1000-1130 cm⁻¹. researchgate.net The exact position and shape of this band can be influenced by the chain length and branching of the siloxane. researchgate.net For disiloxanes, this band is generally found between 1040 and 1080 cm⁻¹. researchgate.net

Other important vibrational modes include:

Si-Phenyl vibrations: The presence of phenyl groups attached to silicon gives rise to several characteristic bands. A sharp absorption around 1430 cm⁻¹ is indicative of the Si-C₆H₅ group. researchgate.net Additionally, bands in the regions of 1130-1110 cm⁻¹, 1030 cm⁻¹, 1000 cm⁻¹, and 760-690 cm⁻¹ are associated with the phenyl substituents. researchgate.net

Si-Cl vibrations: If the derivative retains silicon-chlorine bonds, these will exhibit stretching vibrations in the range of 425-625 cm⁻¹. researchgate.net

IR spectroscopy is a rapid and non-destructive technique that is often used for routine characterization and to monitor the progress of reactions involving the Si-O-Si or Si-Cl bonds.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Comments | Reference |

| Si-O-Si (asymmetric stretch) | 1000 - 1130 | Strong and broad | researchgate.net |

| Si-Phenyl | ~1430 | Sharp | researchgate.net |

| Si-Cl | 425 - 625 | researchgate.net | |

| Si-OH (free) | ~3690 | Sharp | gelest.com |

Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight of compounds and for obtaining information about their elemental composition and structure. For larger, non-volatile derivatives of this compound, particularly oligomeric or polymeric species, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique. researchgate.netnih.gov

In MALDI-TOF MS, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte molecules. nih.gov The time it takes for the resulting ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the precise determination of their molecular weights.

This technique is particularly valuable for characterizing the molecular weight distribution of polymeric derivatives. researchgate.net It can reveal the presence of different chain lengths and end groups, providing a more complete picture of the polymer's composition than techniques that only provide an average molecular weight. researchgate.netacs.org For example, MALDI-TOF MS has been successfully used to identify cyclic and linear siloxane oligomers. researchgate.net

X-ray Crystallography for Crystalline Structure Analysis of Derived Compounds

For derivatives of this compound that can be obtained in crystalline form, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

The crystal structures of several phenyl-substituted siloxanes and related compounds have been determined, revealing important details about their molecular geometry. mdpi.comresearchgate.net For example, X-ray crystallography can confirm the coordination number of the silicon atoms and reveal the presence of any intramolecular interactions, such as those between the silicon and nitrogen atoms in certain organosilicon compounds. researchgate.net

The structural parameters obtained from X-ray crystallography serve as a benchmark for computational studies and help to rationalize the observed chemical and physical properties of the compounds. While obtaining suitable crystals can be a challenge, the detailed structural insights gained from this technique are unparalleled.

Thermal Analysis of Materials Derived from this compound

The thermal behavior of polymeric materials derived from 1,3-dicholorotetraphenyldisiloxane is a critical aspect of their characterization, providing insights into their stability, decomposition, and transitions at elevated temperatures. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in this evaluation.

Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov For thermosetting polymers derived from this compound, DSC is crucial for determining the extent of cure and identifying key thermal events.

The curing of a thermoset is an exothermic process, releasing heat as cross-links form. youtube.com DSC can quantify this by measuring the heat of reaction (ΔH). By comparing the exothermic heat of a partially cured sample to that of an uncured sample, the degree of cure can be determined. osti.gov This is a standard industry practice for quality control of thermosetting molding compounds. osti.gov

A typical DSC thermogram for a thermoset will show a glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. youtube.com For thermosets, a curing exotherm is also observed. youtube.com The absence of a melting point is a characteristic feature of thermosets, as their cross-linked structure prevents them from melting. youtube.com

Key DSC Parameters for Thermosets:

| Parameter | Description | Significance |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous or semi-crystalline material transitions from a hard, glassy state to a soft, rubbery state. | Indicates the upper service temperature of the material. |

| Curing Exotherm (ΔH_cure) | The heat released during the cross-linking (curing) reaction of a thermoset. | Used to determine the degree of cure and optimize curing conditions. |

| Melting Point (Tm) | The temperature at which a crystalline material transitions from a solid to a liquid. | Generally absent in fully cured thermosets. |

It is important to note that factors such as heating rate can influence the measured transition temperatures. Slower heating rates generally provide higher resolution of thermal events. researchgate.net

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netyoutube.com It is a primary method for assessing the thermal stability of polymers. youtube.com The resulting data provides information on decomposition temperatures, the presence of volatiles, and the composition of the material. youtube.com

For polymers derived from this compound, TGA can determine the onset temperature of degradation, which is a key indicator of its thermal stability. youtube.com The analysis is typically performed under an inert atmosphere, such as nitrogen, to study thermal decomposition, or in an oxidative atmosphere, like air, to assess oxidative stability. youtube.com

The TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur. youtube.com The kinetics of decomposition can also be studied by performing TGA experiments at multiple heating rates. tainstruments.com

Typical TGA Data for a Polymer:

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 25 - 150 | ~1-2% | Loss of moisture or volatile solvents. youtube.com |

| 300 - 500 | Significant | Onset and primary decomposition of the polymer backbone. youtube.com |

| > 500 | Varies | Continued degradation and formation of a char residue. |

The residual mass at the end of the analysis in an inert atmosphere can indicate the amount of inorganic filler or char yield. If the atmosphere is then switched to air or oxygen, any carbonaceous residue will combust, allowing for the quantification of components like carbon black. youtube.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. This is crucial for verifying the stoichiometry of newly synthesized derivatives of this compound and confirming their purity. The technique provides the percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) present in the sample.

The experimentally determined elemental composition is then compared to the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the successful synthesis of the target compound. For instance, in the characterization of a new coordination polymer, elemental analysis is a standard method used alongside spectroscopic techniques to confirm the structure.

Example of Elemental Analysis Data Comparison:

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 60.14 | 60.05 |

| Hydrogen (H) | 4.21 | 4.25 |

| Chlorine (Cl) | 14.80 | 14.75 |

| Oxygen (O) | 3.34 | 3.40 |

| Silicon (Si) | 11.72 | 11.65 |

| Phenyl Group | - | - |

| Siloxane | - | - |

The data presented in the table is hypothetical and for illustrative purposes. The close correlation between the theoretical and experimental percentages would support the proposed molecular formula of a this compound derivative.

Mechanistic Pathways in Polymerization Reactions

This compound serves as a key monomer in several polymerization reactions, leading to the formation of linear or cross-linked polymers with tailored properties. The specific pathway depends on the co-reactants and reaction conditions.

The bifunctional nature of this compound, with its two reactive Si-Cl groups, allows it to act as a cross-linking agent in the formation of thermoset polymers. One notable pathway involves reactions with diacetylene derivatives. For instance, reaction with the di-Grignard or dilithio salt of a diacetylene (e.g., dilithiobutadiyne) can lead to the formation of poly[(silylene)diacetylene] polymers. mdpi.com

The mechanism involves the nucleophilic attack of the acetylide carbanion on the electrophilic silicon atom of the Si-Cl bond, displacing the chloride ion. With two such reactive sites on the disiloxane, this reaction can proceed to form long polymer chains incorporating both the siloxane and diacetylene units. The resulting polymers can exhibit interesting electronic properties and can be further cross-linked through thermal or photochemical topochemical polymerization of the diacetylene units, leading to a rigid thermoset network. researchgate.netrsc.orgrsc.org This solid-state polymerization involves a 1,4-addition reaction across the conjugated diacetylene moieties of adjacent chains, forming a highly conjugated ene-yne polymer structure. rsc.org

The most common polymerization pathway for this compound is through polycondensation following hydrolysis of the Si-Cl groups. The kinetics of this process are complex and crucial for controlling the molecular weight and structure of the resulting polysiloxane.

The process begins with the hydrolysis of the chloro groups to form silanol (B1196071) (Si-OH) functionalities, which is discussed in section 4.2. These silanol groups then undergo condensation reactions, eliminating water to form new siloxane (Si-O-Si) bonds and extending the polymer chain.

The kinetics of such polycondensation reactions can be modeled by tracking the concentration of the reactive functional groups. optience.comyoutube.com Initially, when monomer concentration is high, the reaction rate is typically rapid. However, as the polymer chains grow, the viscosity of the medium increases significantly. rsc.org This leads to the reaction becoming diffusion-controlled, meaning the rate is limited by the ability of the reactive ends of the polymer chains to find each other in the viscous medium. rsc.orgcapes.gov.br

Studies on similar polycondensation systems have shown that the reaction can follow second or third-order kinetics, depending on the catalyst and reaction conditions. capes.gov.brrsc.org The rate of polycondensation for silanols can also be influenced by the reactivity of the terminal OH groups, which may decrease as the polymer chain length increases. capes.gov.br The final product distribution consists of a mixture of linear and cyclic polysiloxanes, with the relative amounts depending on factors like solvent, temperature, and catalyst presence. capes.gov.br

Table 1: Factors Influencing Polycondensation of this compound

| Factor | Effect on Kinetics and Product Distribution |

|---|---|

| Monomer Concentration | Higher initial concentration leads to a faster initial reaction rate. |

| Temperature | Increases reaction rate but can also influence side reactions and product structure. |

| Catalyst (Acid/Base) | Significantly accelerates both hydrolysis and condensation steps. The type of catalyst can affect the reaction order. capes.gov.br |

| Solvent | Affects solubility of reactants and intermediates, and can influence the equilibrium position, especially in the presence of water. capes.gov.br |

| Viscosity | Increases as polymerization proceeds, leading to diffusion-controlled kinetics and a slowing of the reaction rate. rsc.org |

Hydrolytic Condensation Mechanisms of Halogenated Siloxanes

The hydrolysis of the Si-Cl bonds in this compound is a fundamental reaction that initiates its polycondensation. Chlorosilanes react readily with water or moist air, often vigorously, to produce hydrogen chloride (HCl) and the corresponding silanols. doi.org

The mechanism proceeds in two main stages:

Hydrolysis: A water molecule acts as a nucleophile, attacking the electron-deficient silicon atom. This is followed by the elimination of a chloride ion and a proton to form a silanol (Si-OH) group. Given the two Si-Cl bonds in the starting material, this step occurs twice to yield the intermediate 1,3-dihydroxytetraphenyldisiloxane.

Ph₂Si(Cl)OSi(Cl)Ph₂ + 2 H₂O → Ph₂Si(OH)OSi(OH)Ph₂ + 2 HCl

Condensation: The resulting silanol intermediate is generally unstable and readily undergoes condensation. One silanol group can react with another, either intermolecularly (between two molecules) to extend the polymer chain or intramolecularly to form cyclic species. This reaction eliminates a molecule of water and forms a stable siloxane (Si-O-Si) bond. The condensation is often catalyzed by the HCl generated during the hydrolysis step. researchgate.net

Nucleophilic Substitution and Halogen Exchange Reactions on Siloxane Units

The silicon-chlorine bond is polarized, with the silicon atom carrying a partial positive charge, making it an excellent electrophile for nucleophilic substitution reactions. youtube.comfiveable.memedlifemastery.comvedantu.com A wide range of nucleophiles, beyond water, can displace the chloride ions.

Common nucleophilic substitution reactions include:

Alcoholysis: Reaction with an alcohol (R'-OH) in the presence of a base (to neutralize the HCl byproduct) yields an alkoxysiloxane. Ph₂Si(Cl)OSi(Cl)Ph₂ + 2 R'-OH → Ph₂Si(OR')OSi(OR')Ph₂ + 2 HCl

Aminolysis: Reaction with a primary or secondary amine (R'₂NH) yields a silylaminosiloxane.

Reaction with Organometallic Reagents: Reagents like Grignards (R'MgBr) or organolithiums (R'Li) can be used to form new silicon-carbon bonds, replacing the chlorine atoms with alkyl or aryl groups.

Halogen Exchange Reactions: The chlorine atoms on the siloxane can also be exchanged for other halogens. This is typically an equilibrium process driven to completion by the choice of reagents and solvent. wikipedia.org

Finkelstein Reaction: Treatment with sodium iodide (NaI) in acetone (B3395972) can replace the chlorine atoms with iodine. wikipedia.orgyoutube.com The reaction is driven forward by the precipitation of sodium chloride (NaCl), which is insoluble in acetone. wikipedia.orgyoutube.com

Swarts Reaction: Conversion to the corresponding fluorosiloxane can be achieved using a source of fluoride (B91410) ions, such as potassium fluoride, often in a polar solvent. wikipedia.orgyoutube.com

These substitution and exchange reactions are fundamental for modifying the properties of the resulting siloxane and for synthesizing more complex, functionalized organosilicon molecules.

Investigation of Catalyzed Transformations

Catalysts can significantly enhance the reactivity of the Si-Cl bond and enable transformations that are otherwise difficult to achieve.

While traditional palladium-catalyzed cross-coupling reactions like Suzuki and Heck typically involve the activation of carbon-halogen bonds, recent advancements have enabled the use of silicon-halogen bonds as electrophiles. doi.orgyoutube.com Specifically, palladium catalysts have been developed to facilitate the cross-coupling of chlorosilanes with organometallic reagents. nih.gov

A notable example is the silyl-Negishi reaction, which couples silyl (B83357) halides with organozinc reagents. nih.govacs.org Another breakthrough involves the coupling of chlorosilanes with Grignard reagents. nih.gov These reactions require specialized phosphine (B1218219) ligands (e.g., DrewPhos) to overcome the high bond energy of the Si-Cl bond and facilitate the catalytic cycle, which is believed to proceed through oxidative addition of the Si-Cl bond to the Pd(0) center, followed by transmetallation and reductive elimination. nih.govnih.gov

This methodology allows for the direct formation of Si-C bonds, coupling the this compound unit with various alkyl or aryl groups from the corresponding organomagnesium nih.gov or organozinc halide. nih.govacs.org Such reactions are highly valuable as they use readily available and relatively stable chlorosilanes as starting materials to produce diverse alkyl and aryl silanes. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dihydroxytetraphenyldisiloxane |

| Acetone |

| Alkoxysiloxane |

| Dichlorodimethylsilane |

| DrewPhos |

| Hydrogen Chloride |

| Phenyltrichlorosilane |

| Poly[(silylene)diacetylene] |

| Polysiloxane |

| Potassium Fluoride |

| Silylaminosiloxane |

| Sodium Chloride |

| Sodium Iodide |

Metal-Free Approaches in Siloxane Chemistry

The reactivity of this compound in the absence of metal catalysts is primarily dictated by the two silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack, most notably by water, leading to hydrolysis. This fundamental reaction serves as a gateway to the formation of various other siloxane structures.

The hydrolysis of this compound proceeds in a stepwise manner to yield 1,3-Dihydroxytetraphenyldisiloxane, also known as tetraphenyldisiloxane-1,3-diol. This reaction releases hydrogen chloride as a byproduct. The resulting diol is a key intermediate for further condensation reactions.

While specific studies on the metal-free synthesis of 1,3-disiloxanediols starting directly from this compound are not extensively documented in publicly available literature, the principles can be understood from analogous metal-free oxidative hydrolysis of 1,3-dihydrido-disiloxanes. nih.govfigshare.comnih.govescholarship.org These studies demonstrate that both base-catalyzed and organocatalytic methods can effectively transform the corresponding hydrido-siloxanes into 1,3-disiloxanediols. nih.govnih.govescholarship.org

For instance, organocatalytic hydrolysis using 2,2,2-trifluoroacetophenone (B138007) under basic conditions with hydrogen peroxide has been shown to be effective for related siloxanes. escholarship.org Furthermore, base-catalyzed methods employing cesium carbonate have also been optimized for the hydrolysis of tetra-aryl disiloxanes. nih.gov

A general procedure for the base-catalyzed hydrolysis of a related 1,3-dihydrido-disiloxane involves dissolving the disiloxane in a solvent like THF, followed by the addition of a base such as cesium carbonate and aqueous hydrogen peroxide. nih.gov Similarly, a chemoselective hydrolysis can be achieved using an organic base like triethylamine (B128534) and hydrogen peroxide. nih.gov

Table 1: Illustrative Metal-Free Hydrolysis Conditions for Related 1,3-Dihydrido-disiloxanes

| Starting Material | Catalyst/Reagents | Solvent | Product | Ref. |

| 1,3-Dihydrido-disiloxane | Cesium Carbonate, H₂O₂ | THF | 1,3-Disiloxanediol | nih.gov |

| 1,3-Dihydrido-disiloxane | Triethylamine, H₂O₂ | THF | 1,3-Disiloxanediol | nih.gov |

| 1,3-Dihydrido-disiloxane | 2,2,2-Trifluoroacetophenone, Base, H₂O₂ | Biphasic | 1,3-Disiloxanediol | escholarship.org |

These metal-free approaches are of significant interest as they avoid potential contamination of the final products with metal residues, which can be crucial for applications in electronics and biomedical fields. The hydrolysis of this compound to its corresponding diol is the initial and critical step in forming larger, more complex siloxane architectures without the use of metal catalysts.

Intramolecular Cyclization and Ring Formation Processes in Related Siloxanes

The product of the hydrolysis of this compound, which is 1,3-Dihydroxytetraphenyldisiloxane, is a versatile precursor for the formation of cyclic siloxanes through intramolecular condensation. This process involves the reaction between the two hydroxyl groups within the same molecule, leading to the formation of a siloxane bond and the elimination of a water molecule.

The favorability of intramolecular cyclization over intermolecular polymerization is influenced by several factors, including the concentration of the diol and the conformational flexibility of the disiloxane backbone. Dilute conditions generally favor the formation of cyclic products.

While the direct intramolecular cyclization of 1,3-Dihydroxytetraphenyldisiloxane under strictly metal-free conditions is not extensively detailed, the principles of such reactions are well-established in siloxane chemistry. The condensation of α,ω-siloxane diols can be influenced by catalysts and reaction conditions. researchgate.net For instance, the kinetics of condensation of various siloxane diols have been studied, highlighting the effect of chain length on reactivity. researchgate.net

In a broader context, intramolecular condensation reactions, such as the intramolecular aldol (B89426) condensation, demonstrate the general principles of ring formation from difunctional linear molecules. youtube.compearson.comyoutube.com The formation of stable five- or six-membered rings is often favored. pearson.com In the case of 1,3-Dihydroxytetraphenyldisiloxane, an intramolecular condensation would lead to the formation of a four-membered cyclodisiloxane ring, which can be strained. However, the presence of bulky phenyl groups can influence the stability and feasibility of such a ring system.

The formation of larger cyclic siloxanes, such as cyclotrisiloxanes and cyclotetrasiloxanes, typically involves the intermolecular condensation of silanediols or the hydrolysis of dichlorosilanes under specific conditions. For example, the hydrolysis of dialkyldichlorosilanes often yields a mixture of linear and cyclic siloxanes.

Advanced Material Science and Research Applications of 1,3 Dichlorotetraphenyldisiloxane Derivatives

Precursors for High-Performance Ceramic Materials

The conversion of polymeric precursors into ceramic materials through pyrolysis is a versatile and energy-efficient processing route compared to conventional high-temperature sintering of powders. uni-bremen.de Polysiloxanes derived from 1,3-Dichlorotetraphenyldisiloxane are excellent candidates for this process, as they can be easily processed using established polymer-shaping methods before being transformed into robust silicon oxycarbide (SiOC) ceramics. uni-bremen.de

A critical parameter in the production of polymer-derived ceramics is the ceramic yield, which corresponds to the weight retention of the material after pyrolysis. High weight retention is economically and structurally desirable. The pyrolysis of polysiloxane precursors is typically conducted in an inert atmosphere at temperatures ranging from 400 to 600°C. uni-bremen.de The composition of the precursor significantly influences the ceramic yield. The rigid and thermally stable phenyl groups in derivatives of this compound help to minimize the loss of volatile fragments during the thermal conversion process, thereby optimizing the weight retention and ensuring the formation of a dense ceramic material.

The table below illustrates the typical stages in the conversion of a polysiloxane precursor to a ceramic material, highlighting the importance of weight retention.

| Stage | Process | Temperature Range | Key Transformation | Typical Weight Retention |

| 1 | Precursor Synthesis | Room Temperature | Polymerization of monomers (e.g., from this compound) | 100% (start) |

| 2 | Shaping | Room Temperature | Molding, casting, or spinning of the polymer | ~100% |

| 3 | Cross-linking | 100-250°C | Formation of a solid, infusible network | >95% |

| 4 | Pyrolysis | 400-1200°C | Conversion of polymer to ceramic (organic-to-inorganic) | 60-90% |

| 5 | Final Ceramic | N/A | Dense or porous SiOC ceramic material | Final Yield |

Design and Engineering of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites at the molecular level that combine the distinct properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength) in a single substance. mdpi.com This synergy often results in materials with enhanced characteristics that surpass those of the individual components. mdpi.comnih.gov The sol-gel process, involving the hydrolysis and polycondensation of organometallic compounds, is a common method for creating these hybrids. mdpi.comnih.gov

The difunctional nature of this compound, with its two reactive chlorine atoms, makes it an ideal monomer for creating novel macromolecular structures. It can be reacted with a wide variety of organic co-monomers, such as diols or diamines, to synthesize alternating copolymers. This allows for the precise insertion of the rigid and stable tetraphenyldisiloxane (B14671618) unit into a flexible polymer backbone. By carefully selecting the organic co-monomer, chemists can tailor the final properties of the hybrid material, such as its solubility, mechanical modulus, and thermal behavior, to meet the demands of specific applications. mdpi.comrsc.org This molecular-level design enables the creation of materials with finely tuned characteristics. mdpi.com

A significant application of siloxane-containing derivatives is the enhancement of the thermal and mechanical properties of engineering polymers. researchgate.net When siloxane units are incorporated into a polymer matrix, they can significantly improve its performance. For instance, introducing siloxane segments into polyimides can increase their processing window and melt fluidity due to the flexibility of the siloxy units. researchgate.net

In other systems, such as polyurethanes, the addition of siloxane-based structures can lead to a dramatic increase in thermal stability. The incorporation of a hyperbranched polysiloxane into a polyurethane matrix has been shown to increase the integral procedural decomposition temperature (IPDT) from 348 °C for the pure polymer to 859 °C for the hybrid material. mdpi.com This remarkable improvement of approximately 247% is attributed to the inherent high thermal stability of the inorganic Si-O-Si network, which effectively shields the organic polymer chains from thermal degradation. mdpi.com

The following table, based on data from a study on polyurethane-siloxane hybrids, demonstrates this enhancement. mdpi.com

| Material | Temperature of Max. Degradation Rate (°C) | Max. Degradation Rate (% wt/min) | Integral Procedural Decomposition Temperature (IPDT) (°C) |

| Pristine Polyurethane (PU) | 343 | -36.0 | 348 |

| PU / Siloxane Hybrid | 508 | -9.6 | 859 |

Development of Materials for Photochemical and Optical Applications

Hybrid materials derived from siloxane precursors are a promising platform for advanced optical and photochemical applications. rsc.org The combination of an inorganic framework with functional organic molecules allows for the design of materials with unique light-emitting or light-responsive properties. rsc.org

Molecular engineering of organic-inorganic hybrid perovskites has been shown to create a new class of emitters with tunable emission wavelengths, high color purity, and ease of fabrication. nih.gov By adjusting the molecular structure, materials with a multiple quantum well structure can be synthesized. nih.gov This structural control allows for the continuous tuning of the material's bandgap and, consequently, its emission spectrum. nih.gov While not always directly synthesized from this compound, the principles of using hybrid siloxane-based materials for stability and processability are applicable. This approach has led to the successful demonstration of deep saturated red, green, and blue light-emitting diodes (LEDs). nih.gov For instance, a red-emitting hybrid perovskite LED achieved a peak external quantum efficiency of 2.29% and a luminance of 214 cd/m². nih.gov This research opens a pathway for developing high-performance, solution-processable LEDs for displays and lighting through the molecular-level design of hybrid emitters. nih.gov

Achieving High Refractive Indices in Siloxane-Based Materials

A primary application of this compound is in the formulation of siloxane-based materials with high refractive indices (RI). The refractive index of a polymer is largely dependent on its molar refraction and molar volume. The introduction of highly polarizable groups, such as the phenyl (C₆H₅) groups abundant in this compound, significantly increases the molar refraction of the resulting polymer.

When this compound undergoes hydrolysis and condensation, it forms polysiloxanes where the diphenylsiloxane units (–(Ph)₂Si–O–) become part of the polymer backbone. These phenyl-rich polymers exhibit substantially higher refractive indices compared to conventional polydimethylsiloxanes (PDMS), which have an RI of around 1.41. gelest.com The inclusion of diphenylsiloxane units can elevate the refractive index of copolymers into the 1.46 to 1.56 range and beyond. gelest.comgoogle.com For instance, research into specialized resins has demonstrated that materials incorporating phenyl-silsesquioxane units, which can be derived from related phenylchlorosilanes, can achieve very high refractive indices, with one study reporting an average RI of 1.691. gelest.com

The relationship between phenyl content and refractive index is well-documented. Increasing the mole percentage of diphenylsiloxane units in a dimethylsiloxane copolymer directly corresponds to an increase in the material's refractive index. This tunability is critical for designing optical components with specific light-handling properties.

Table 1: Refractive Index of Diphenylsiloxane-Dimethylsiloxane Copolymers This table illustrates the direct correlation between the concentration of diphenylsiloxane units and the resulting refractive index of the copolymer, based on reported data.

| Diphenylsiloxane Content (%) | Refractive Index (at 547 nm) |

| 0% | 1.408 chemicalbook.com |

| ~5% | 1.432 chemicalbook.com |

| ~15% | 1.468 chemicalbook.com |

| ~23% | 1.498 chemicalbook.com |

| Phenyl Hybrimer (DPSD-based) | ~1.56 (at 633 nm) google.com |

| PSH Hybrimer (DPSD-based) | ~1.60 (at 450 nm) researchgate.net |

Applications in Organic Light-Emitting Diodes (OLEDs) and Sensors

The high refractive index materials derived from this compound are particularly valuable in the field of optoelectronics, specifically for Organic Light-Emitting Diodes (OLEDs) and high-performance image sensors. researchgate.net In these devices, a significant portion of the light generated in the active semiconductor layers can be lost due to total internal reflection (TIR). This phenomenon occurs at the interface between materials with mismatched refractive indices, such as the high-RI semiconductor layer (n ≈ 2.5–3.5) and a low-RI conventional polymer encapsulant (n ≈ 1.4–1.5). researchgate.net

Role in Catalytic System Development and Modification

Derivatives of this compound play a significant role in the architecture of modern catalytic systems, either as robust supports for active metal centers or as ligands that directly influence the catalytic cycle.

Silsesquioxane-Based Catalytic Systems

Hydrolysis and condensation of organochlorosilanes can produce well-defined, cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS), with the general formula (RSiO₃/₂)ₙ. google.com When phenyl-containing precursors are used, phenyl-POSS cages are formed. These structures are not merely passive scaffolds; they can be chemically modified to create metallized POSS (POMS), where a metal atom is incorporated into the cage structure, or to act as a support for a catalytically active metal. google.com

The rigid, nanometer-sized structure of the POSS cage provides a stable and well-defined environment for the catalytic center. For example, porphyrin-based POSS molecules have been synthesized for specific applications, demonstrating the platform's versatility. charlotte.edu The synthesis of a well-defined poly(p-decyl anilino)silsesquioxane via the polymerization of a disiloxane (B77578) monomer highlights the route from disiloxane precursors to functional polysilsesquioxanes. researchgate.net These systems can be used as catalysts or cure promoters in various chemical reactions. google.com

Ligand Platforms for Transition Metal Catalysis

The hydrolyzed form of this compound, 1,1,3,3-tetraphenyldisiloxane-1,3-diol, can function as a bidentate, oxygen-donating ('O,O') ligand for transition metals. The two silanol (B1196071) (Si-OH) groups can coordinate to a metal center, forming a stable chelate ring. While direct catalytic applications of a tetraphenyldisiloxanediolato ligand are not extensively documented, the principle is well-established with analogous compounds.

For example, 1,1,3,3-tetramethyl-1,3-disiloxanediol has been used to create tantalum complexes that catalyze the transformation of the diol itself into polysiloxanes. nih.gov In a widely known example, 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (DVTMS) serves as a crucial ligand in the highly active Karstedt's catalyst, a platinum(0) complex used extensively in hydrosilylation reactions. chemicalbook.comrsc.orgresearchgate.net These examples demonstrate that the disiloxane framework is an effective platform for creating transition metal complexes. The bulky, electron-influencing phenyl groups of a tetraphenyldisiloxane ligand would be expected to modify the steric and electronic environment of the metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. sigmaaldrich.com

Table 2: Role of Disiloxane Derivatives in Catalysis

| Disiloxane Derivative Type | Role in Catalysis | Example Compound/System | Reference |

| Phenyl Silsesquioxane | Catalyst Support/Cage | Metallized Polyhedral Oligomeric Silsesquioxanes (POMS) | google.com |

| Disiloxanediol | Bidentate Ligand | Tantalum-disiloxanediolato complexes | nih.gov |

| Vinyl-Disiloxane | Stabilizing Ligand | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt's Catalyst) | researchgate.net |

Applications in Advanced Polymer Composites and Coatings

Polymers and resins derived from this compound are utilized in the formulation of advanced composites and high-performance coatings. The high phenyl content contributes not only to a high refractive index but also to superior thermal stability and hydrophobic properties.

As a component in coatings, these phenyl-rich silicones create a non-polar surface that offers protection against moisture while remaining permeable to water vapor, which can prevent delamination and deterioration at the coating-substrate interface. gelest.com This makes them suitable for protecting sensitive electronic components or as a hydrophobic treatment for composite materials. The development of specialized coatings, such as those for gas barriers or flame retardancy, often relies on the synthesis of highly functional polymers, a category where phenyl-siloxane derivatives are prominent. grunlan-nanocomposites.com In polymer composites, these resins can act as a matrix material, binding fillers or fibers together while imparting enhanced thermal resistance and specific optical properties to the final product.

Theoretical and Computational Studies on 1,3 Dichlorotetraphenyldisiloxane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in unraveling the electronic structure and inherent reactivity of molecules related to 1,3-Dichlorotetraphenyldisiloxane. While direct computational studies on the title compound are limited, extensive research on its precursors, such as diphenyldichlorosilane and diphenylsilanediol (B146891), and similar disiloxane (B77578) molecules provides a robust framework for understanding its properties.

DFT calculations are frequently used to determine optimized molecular geometries, including bond lengths and angles. For instance, studies on disiloxane have found the Si-O-Si bond angle to be highly flexible, a key characteristic influencing the properties of polysiloxanes. In phenyl-substituted siloxanes, the interaction between the phenyl groups and the siloxane backbone is of particular interest. Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers critical information about the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. nih.govaimspress.com A smaller gap generally suggests higher reactivity. For aromatic silanes, the HOMO is often localized on the phenyl rings, while the LUMO may be distributed across the silicon and chlorine atoms, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Calculated Electronic Properties of Related Siloxane Molecules

| Molecule/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Disiloxane | B3PW91/AVQZ | - | - | - |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP | -0.26751 | -0.18094 | 0.08657 |

| Temozolomide (Neutral, Gas Phase) | DFT/B3LYP/6-311G(d) | - | - | - |

| Temozolomide (Anion, Alpha Mode) | DFT/B3LYP/6-311G(d) | - | - | 3.11 |

| Temozolomide (Anion, Beta Mode) | DFT/B3LYP/6-311G(d) | - | - | 4.37 |

Note: Data for this compound is not directly available and is inferred from related compounds.

Molecular Modeling and Simulation of Siloxane Polymerization

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are powerful tools for investigating the complex process of siloxane polymerization. These simulations can track the trajectories of individual atoms and molecules over time, providing a dynamic picture of the reaction process. The polymerization of dichlorosilanes, like diphenyldichlorosilane, typically proceeds through hydrolysis to form silanediols, followed by condensation reactions to build the siloxane backbone.

MD simulations, often employing reactive force fields (ReaxFF), can model these chemical transformations. aiche.org These simulations have been used to study the condensation of diphenylsilanediol, revealing how the molecules self-assemble and form larger oligomeric and polymeric structures. researchgate.net The simulations can provide insights into the effects of temperature and catalysts on the rate and mechanism of polymerization. Furthermore, MD simulations have been instrumental in understanding the microstructure and conformational dynamics of high-phenyl content polysiloxanes. researchgate.net These studies have shown that the bulky phenyl groups significantly influence chain flexibility and packing, which in turn dictate the material's macroscopic properties such as its glass transition temperature and mechanical strength. researchgate.netslideshare.net

Mechanistic Insights and Reaction Pathway Prediction through Computational Approaches

Computational chemistry offers a powerful lens through which to view the intricate mechanisms of chemical reactions. For the formation of this compound and its subsequent polymerization, computational approaches can predict the most likely reaction pathways and identify key transition states and intermediates. youtube.comirjweb.com

The hydrolysis of diphenyldichlorosilane is the initial and crucial step. nih.gov Quantum chemical calculations can model the step-by-step addition of water molecules and the subsequent elimination of hydrogen chloride. These calculations can determine the activation energies for each step, revealing the rate-determining step of the process. Similarly, the condensation of the resulting diphenylsilanediol to form the Si-O-Si linkage of the disiloxane can be studied computationally. researchgate.net These studies can elucidate the role of catalysts and the effect of solvent on the reaction mechanism. By mapping the potential energy surface, researchers can identify the lowest energy pathway for the reaction to proceed, providing a detailed, atomistic understanding of the transformation.

Computational Design and Prediction of Novel this compound-Derived Materials

A significant advantage of computational modeling is its predictive power, which enables the in-silico design of novel materials with tailored properties. slideshare.net By systematically modifying the molecular structure of this compound-derived polymers in a computational environment, researchers can predict how these changes will affect the material's properties.

For instance, by substituting the phenyl groups with other functional groups, it is possible to tune the electronic and optical properties of the resulting polysiloxane. scispace.comrsc.org Computational tools can predict properties such as refractive index, thermal stability, and mechanical strength for these hypothetical materials before they are synthesized in the lab. rsc.org This predictive capability significantly accelerates the materials discovery process, allowing for the rapid screening of a vast number of potential candidates and focusing experimental efforts on the most promising ones. This approach has been used to design polysiloxanes with enhanced thermal resistance and specific optical properties for applications in high-performance coatings and advanced optical devices.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Methodologies

The development of new and sustainable methods for synthesizing 1,3-Dichlorotetraphenyldisiloxane is a primary focus of ongoing research. Traditional synthesis often involves the hydrolysis of diphenyldichlorosilane, a process that researchers are seeking to make more environmentally benign and efficient. acs.org

One promising avenue is the adoption of green chemistry principles, which aim to reduce waste and minimize the use of hazardous substances. fq-unam.orgmdpi.comejcmpr.com This includes exploring alternative, chlorine-free pathways to siloxane compounds, such as those utilizing alkoxysilanes, which are considered a more sustainable alternative to chlorosilanes. mdpi.com Research into catalytic systems, such as the Piers-Rubinsztajn reaction, which facilitates the formation of siloxane bonds under mild conditions, offers a potential route to more sustainable and controlled synthesis of phenyl-rich siloxanes. documentsdelivered.commdpi.comnih.gov The development of such green and sustainable manufacturing processes is critical for the chemical industry's future. fq-unam.org

Exploration of Advanced Functional Materials Beyond Current Applications

The unique properties of polymers derived from this compound, particularly their high thermal stability and refractive indices, make them ideal candidates for a new generation of advanced functional materials. nih.govdocumentsdelivered.commdpi.com These materials are expected to find applications in demanding environments, such as the light-emitting diode (LED) packaging industry, where resistance to high temperatures is crucial. nih.govdocumentsdelivered.commdpi.com